methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an imino group, and an isopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with isopentyl isothiocyanate, followed by cyclization with methyl chloroacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 2-{[4-(METHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE
- METHYL 2-{[4-(BUTYLCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ethoxycarbonyl group.
Eigenschaften
Molekularformel |
C20H24N2O5S |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
methyl 2-(4-ethoxycarbonylphenyl)imino-3-(3-methylbutyl)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-27-18(24)14-6-8-15(9-7-14)21-20-22(11-10-13(2)3)17(23)12-16(28-20)19(25)26-4/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
QGTHABNITXRZAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.